Product packaging for DL-Homocysteine thiolactone hydrochloride(Cat. No.:CAS No. 31828-68-9)

DL-Homocysteine thiolactone hydrochloride

Katalognummer: B196195
CAS-Nummer: 31828-68-9
Molekulargewicht: 153.63 g/mol
InChI-Schlüssel: ZSEGSUBKDDEALH-DFWYDOINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Biological Origin and Biosynthesis of L-Homocysteine Thiolactone

The existence of L-Homocysteine thiolactone in biological systems is directly linked to the metabolism of homocysteine (Hcy) and the fidelity of protein synthesis.

L-Homocysteine thiolactone is not synthesized in a dedicated metabolic pathway but is the product of an enzymatic "editing" process. mdpi.comnih.gov This formation is a consequence of the structural similarity between the non-proteinogenic amino acid L-homocysteine and the canonical proteinogenic amino acid, L-methionine.

The primary enzyme responsible for the synthesis of L-Homocysteine thiolactone is methionyl-tRNA synthetase (MetRS). nih.govencyclopedia.pub This enzyme's fundamental role is to accurately select methionine and attach it to its corresponding transfer RNA (tRNA) for use in protein translation. Due to its structural resemblance to methionine, homocysteine can be mistakenly recognized and activated by MetRS. encyclopedia.pub

To prevent the erroneous incorporation of homocysteine into newly synthesized proteins—an event that would be detrimental to cell function—MetRS possesses a proofreading or "error-editing" function. nih.govcore.ac.uk This quality control mechanism corrects the initial mis-activation of homocysteine. Instead of being transferred to tRNA, the activated homocysteine is converted into the chemically stable L-Homocysteine thiolactone. wikipedia.orgmdpi.comnih.govcore.ac.uk This editing process is crucial for maintaining the integrity of the proteome and has been observed across various organisms, from bacteria to humans. nih.govcore.ac.uk

Table 1: Key Enzymes in L-Homocysteine Thiolactone Metabolism

Enzyme Role Cellular Location
Methionyl-tRNA Synthetase (MetRS) Catalyzes the formation of L-Homocysteine thiolactone from L-homocysteine as part of an error-editing mechanism. mdpi.comnih.gov Cytoplasm
Homocysteine Thiolactonase (Paraoxonase 1) Hydrolyzes L-Homocysteine thiolactone back to L-homocysteine, detoxifying the reactive thiolactone. nih.gov Associated with High-Density Lipoproteins (HDL) in blood serum. nih.gov

| Human Carboxylesterase 1 (hCES1) | Demonstrates catalytic activity in hydrolyzing L-Homocysteine thiolactone. nih.gov | Abundant in the liver. nih.gov |

The formation of the thiolactone ring is an energy-conserving intramolecular reaction. The process begins when MetRS activates homocysteine by reacting it with ATP, forming a high-energy homocysteidyl-AMP intermediate (Hcy~AMP) and releasing pyrophosphate. The energy stored in this anhydride (B1165640) bond is then utilized by the enzyme to catalyze a nucleophilic attack. The side-chain sulfhydryl group (-SH) of the homocysteine molecule attacks its own activated carboxyl group. This intramolecular cyclization results in the formation of a stable, five-membered ring structure known as L-Homocysteine thiolactone, with the concurrent release of AMP. wikipedia.orgmdpi.comencyclopedia.pub

Once formed, L-Homocysteine thiolactone can participate in further metabolic conversions. It is not a terminal product and can be hydrolyzed back to L-homocysteine. researchgate.netnih.gov This hydrolysis can occur slowly at physiological pH or can be enzymatically catalyzed by hydrolases such as paraoxonase 1 (PON1), which functions as a homocysteine thiolactonase and is found associated with HDL in human serum. nih.govnih.gov

This interconversion creates a futile cycle where ATP is consumed to convert homocysteine to its thiolactone, which can then revert to homocysteine. researchgate.net Homocysteine itself is a pivotal junction in sulfur amino acid metabolism. It can be irreversibly channeled into the transsulfuration pathway to synthesize cysteine, or it can be remethylated back to methionine, a reaction dependent on folate and vitamin B12. mdpi.comresearchgate.netencyclopedia.pub When these primary metabolic pathways for homocysteine are impaired, for instance due to genetic defects or nutritional deficiencies, homocysteine levels can rise, leading to increased synthesis of L-Homocysteine thiolactone. researchgate.netnih.gov

Enzymatic Formation from Homocysteine (Hcy)

Significance in Mammalian Metabolism and Human Health Research

The synthesis of L-Homocysteine thiolactone is a double-edged sword in mammalian biology. On one hand, its formation is a vital proofreading step that safeguards the fidelity of protein synthesis. core.ac.uknih.gov On the other hand, the thiolactone molecule is chemically reactive and can be detrimental when it accumulates. mdpi.comencyclopedia.pub

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an established risk factor for various human diseases. researchgate.net Research suggests that some of this pathology may be mediated by the increased production of L-Homocysteine thiolactone. researchgate.netnih.gov The thiolactone can react with the free amino groups (ε-amino group) of lysine (B10760008) residues in proteins, a post-translational modification termed N-homocysteinylation. wikipedia.orgresearchgate.netnih.gov This modification can alter the structure and function of proteins, leading to cellular damage and contributing to the pathophysiology of cardiovascular and neurodegenerative diseases. nih.govnih.gov The ability of L-Homocysteine thiolactone to cause protein damage is a central focus of research aimed at understanding the mechanisms behind homocysteine-related pathologies. researchgate.netnih.gov

Table 2: Research Findings on L-Homocysteine Thiolactone

Finding Implication in Health and Disease Research
N-homocysteinylation of Proteins The modification of lysine residues by L-Homocysteine thiolactone can damage proteins, impair their function, and is linked to the pathology of atherosclerosis and neurodegenerative disorders. wikipedia.orgnih.gov
Formation as an Editing Byproduct Highlights a crucial cellular quality control mechanism to prevent errors in protein synthesis. nih.govcore.ac.uk
Hydrolysis by Serum Paraoxonase/Thiolactonase Represents a protective mechanism to detoxify the reactive thiolactone, preventing protein damage. nih.govnih.gov

| Increased Production in Hyperhomocysteinemia | Links elevated homocysteine levels to the formation of a reactive metabolite, providing a potential mechanism for homocysteine-induced pathology. researchgate.netnih.gov |

Table 3: Mentioned Chemical Compounds

Compound Name
L-Homocysteine thiolactone hydrochloride
L-Homocysteine thiolactone
L-Homocysteine
Homocysteine
L-Methionine
S-adenosylhomocysteine
Adenosine (B11128)
Cysteine
Homocysteidyl-AMP
ATP (Adenosine triphosphate)
AMP (Adenosine monophosphate)
Erdosteine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNOS B196195 DL-Homocysteine thiolactone hydrochloride CAS No. 31828-68-9

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=O)[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953745
Record name 3-Aminothiolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31828-68-9
Record name L-Homocysteine thiolactone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31828-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminothiolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HTL9Q12FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of L Homocysteine Thiolactone Action

Protein N-Homocysteinylation: A Key Post-Translational Modification

One of the most significant actions of L-homocysteine thiolactone is the post-translational modification of proteins through a process known as N-homocysteinylation. nih.govnih.gov This process involves the covalent attachment of a homocysteine moiety to protein molecules, leading to structural and functional alterations. researchgate.netmdpi.com

L-homocysteine thiolactone is a highly reactive molecule due to the energy conserved in its intramolecular thioester bond. researchgate.netahajournals.org This reactivity facilitates the acylation of nucleophilic groups, particularly the free ε-amino groups of lysine (B10760008) residues within protein chains. researchgate.netnih.govresearchgate.net The reaction involves the nucleophilic attack of the lysine's amino group on the carbonyl carbon of the thiolactone ring. researchgate.netresearchgate.net This opens the ring and forms a stable amide bond, covalently linking the homocysteine molecule to the lysine side chain. researchgate.netnih.gov This chemical modification is specific to L-homocysteine thiolactone and is a key mechanism of its cellular toxicity. researchgate.netresearchgate.net

The covalent linkage formed between the carboxyl group of homocysteine and the ε-amino group of a lysine residue is known as an isopeptide bond. wikipedia.orgresearchgate.net The formation of this bond results in a stable protein adduct, referred to as an N-homocysteinylated protein (N-Hcy-protein). nih.govresearchgate.net This modification introduces a new, reactive sulfhydryl (-SH) group into the protein structure, which can participate in further reactions. nih.govresearchgate.net Numerous proteins in human blood and tissues, including albumin, hemoglobin, and fibrinogen, have been identified as targets for N-homocysteinylation. researchgate.net

The addition of homocysteine to lysine residues can significantly alter the physicochemical properties and biological activity of proteins. mdpi.comnih.gov N-homocysteinylation can lead to changes in protein conformation, stability, and charge. mdpi.comresearchgate.net A major consequence is the introduction of additional thiol groups, which can alter the protein's redox state and promote the formation of disulfide-linked dimers, oligomers, and aggregates. researchgate.netresearchgate.net These structural changes often result in impaired or altered protein function. researchgate.netmdpi.com For example, N-homocysteinylation of low-density lipoproteins (LDLs) increases their susceptibility to oxidation, while modification of enzymes like Ribonuclease A can reduce their catalytic activity. nih.govresearchgate.net

Protein TargetFunctional Consequences of N-HomocysteinylationSource
Human Serum Albumin (HSA) Increased susceptibility to oxidation and proteolysis, dimerization, increased radical formation. mdpi.commdpi.com
Low-Density Lipoprotein (LDL) Increased susceptibility to oxidation, accelerated uptake by macrophages. nih.gov
Fibrinogen Implicated in resistance to clot fibrinolysis. researchgate.netnih.gov
Hemoglobin Structural and functional damage, potential for oxidative damage. mdpi.comresearchgate.net
Ribonuclease A (RNase A) Formation of dimers and higher oligomers, reduced ribonucleolytic activity. researchgate.net
α-synuclein Exacerbated aggregation and neurotoxicity. wikipedia.org

This table provides examples of proteins affected by N-homocysteinylation and the resulting functional changes.

The structural modifications induced by N-homocysteinylation can cause the immune system to recognize these altered proteins as foreign or "neoself" antigens. mdpi.comnih.govahajournals.org This recognition triggers an autoimmune response, leading to the production of specific autoantibodies that target the Nε-homocysteinyl-lysine (Nε-Hcy-Lys) epitope on the modified proteins. researchgate.netahajournals.orgnih.gov These anti-N-Hcy-protein autoantibodies have been detected in the plasma of healthy humans and are found at elevated levels in patients with conditions like ischemic heart disease and stroke. nih.govnih.gov The generation of these autoantibodies suggests that protein N-homocysteinylation is a mechanism that can contribute to immune activation and the pathology of various diseases. mdpi.comahajournals.org

Induction of Oxidative Stress Pathways

Beyond direct protein modification, L-homocysteine thiolactone and its metabolic precursor, homocysteine, are known to induce oxidative stress. mdpi.comnih.gov This is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comnih.gov

The metabolism and auto-oxidation of homocysteine, which can be formed from the hydrolysis of L-homocysteine thiolactone at physiological pH, leads to the production of ROS. nih.govscienceopen.comnih.gov Studies have demonstrated that treating cells, such as human umbilical vein endothelial cells, with L-homocysteine thiolactone promotes a significant increase in intracellular ROS, including the superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). scienceopen.comresearchgate.net The generation of these species can be a result of the auto-oxidation of the thiol group on homocysteine. nih.gov This increase in ROS contributes to cellular damage, promotes inflammation, and can trigger pathways leading to cell senescence and apoptosis. researchgate.netglpbio.comnih.gov The inhibition of catalase by homocysteine can further exacerbate this effect by preventing the breakdown of hydrogen peroxide. researchgate.net

Reactive Oxygen SpeciesRole in L-Homocysteine Thiolactone-Induced StressSource
Superoxide Anion (O₂⁻) Generated during the auto-oxidation of homocysteine, a product of thiolactone hydrolysis. scienceopen.comnih.govresearchgate.net
Hydrogen Peroxide (H₂O₂) Produced from the dismutation of superoxide or directly during thiol oxidation; its accumulation can be enhanced by catalase inhibition. scienceopen.comnih.govresearchgate.netresearchgate.net

This table summarizes the key reactive oxygen species generated as a consequence of L-homocysteine thiolactone's presence and metabolism.

Impact on Cellular Antioxidant Defenses

L-homocysteine thiolactone hydrochloride has been shown to negatively affect the body's antioxidant capabilities. Specifically, it can decrease the activity of paraoxonase 1 (PON1), an antioxidant enzyme associated with high-density lipoprotein (HDL). nih.gov In vitro studies have demonstrated that at concentrations of 50 and 100 μM, L-homocysteine thiolactone significantly reduces both the paraoxonase and arylesterase activities of purified human serum PON1. nih.gov This inhibitory effect is concentration-dependent. nih.gov The reduction in PON1 activity suggests a mechanism by which L-homocysteine thiolactone may contribute to increased oxidative stress, as PON1 is involved in hydrolyzing and detoxifying this reactive metabolite. nih.gov Furthermore, the angiotoxic effects of homocysteine are largely attributed to the formation of homocysteine thiolactone and the subsequent rise in oxidative stress. nih.gov This oxidative stress is a key factor in impairing insulin (B600854) signaling. nih.gov Pre-treatment with glutathione, a major intracellular antioxidant, has been shown to completely abrogate the negative effects of homocysteine thiolactone on insulin receptor signaling, highlighting the role of oxidative stress in its mechanism. nih.gov

Modulation of Inflammatory Signaling Cascades

L-homocysteine thiolactone is a significant modulator of inflammatory processes, triggering a cascade of signaling events that promote a pro-inflammatory state. Its influence extends to the activation of inflammatory cells, the production of cytokines, and the regulation of key transcription factors involved in the inflammatory response. nih.govgallmet.hu

L-homocysteine thiolactone hydrochloride has been demonstrated to induce a significant increase in the production of several pro-inflammatory cytokines. In experimental models, treatment with 20 μM of L-homocysteine thiolactone for 24 hours resulted in a marked increase in Interferon gamma-inducible protein 10 (IP-10, also known as CXCL10), Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). medchemexpress.com Other studies have corroborated the role of homocysteine in stimulating the secretion of IL-1β and IL-6. nih.gov The key pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α, are crucial for orchestrating cell-mediated immune responses. thermofisher.com For instance, TNF-α plays a vital role in the early response against viral infections by enhancing the infiltration of lymphocytes to the site of infection. thermofisher.com Similarly, IL-1β is a potent pro-inflammatory cytokine induced by various immune cells in response to microbial molecules. thermofisher.com The upregulation of these cytokines underscores the pro-inflammatory nature of L-homocysteine thiolactone. gallmet.hu

Table 1: Impact of L-Homocysteine Thiolactone on Pro-inflammatory Cytokine Production

Cytokine Effect of L-Homocysteine Thiolactone Reference
IP-10 (CXCL10) Significant increase medchemexpress.com
TNFα Significant increase medchemexpress.com
IL-1β Significant increase medchemexpress.comnih.gov
IL-6 Significant increase medchemexpress.comnih.gov

A key mechanism through which L-homocysteine thiolactone exerts its pro-inflammatory effects is by activating the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Studies using U937 cells have shown that treatment with 100 μM of L-homocysteine thiolactone for 24 hours leads to significantly higher ratios of nuclear to cytoplasmic NF-κB. medchemexpress.com This indicates that L-homocysteine thiolactone induces the activation of NF-κB and its translocation from the cytoplasm into the nucleus, a crucial step for its function as a transcription factor. medchemexpress.com This activation of NF-κB is a central event in the inflammatory cascade initiated by elevated levels of homocysteine and its derivatives. nih.govgallmet.hu

L-homocysteine thiolactone plays a significant role in promoting neuroinflammation. nih.govlktlabs.com Elevated levels of homocysteine are associated with the activation of microglia and astrocytes, which are key cellular mediators of neuroinflammation. nih.gov Homocysteine can exaggerate microglia activation, contributing to neuroinflammatory processes. nih.govgallmet.hu The neurotoxic effects of homocysteine are partly mediated by the formation of reactive oxygen species, which leads to neuroinflammation and apoptosis. nih.gov Furthermore, L-homocysteine thiolactone is implicated in the development of neurodegenerative conditions like Alzheimer's disease, where neuroinflammation is a central pathological mechanism. lktlabs.commdpi.com

Cellular Homeostasis and Viability Disruptions

L-homocysteine thiolactone significantly disrupts cellular homeostasis and viability, primarily through the induction of programmed cell death, or apoptosis.

L-homocysteine thiolactone is a potent inducer of apoptosis. In human promyeloid HL-60 cells, it has been shown to cause cell death with characteristic features of apoptosis, including increased phosphatidylserine (B164497) exposure on the cell surface, an increase in apoptotic cells with hypoploid DNA content, and internucleosomal DNA fragmentation. nih.gov These effects were observed to be both time- and concentration-dependent. nih.gov

A key mediator in this apoptotic pathway is caspase-3, an executioner caspase. nih.gov Treatment with homocysteine thiolactone leads to a significant increase in intracellular reactive oxygen species, specifically hydrogen peroxide, which in turn triggers the activation of caspase-3. nih.gov This activation coincides with the appearance of apoptotic DNA fragmentation. nih.gov The essential role of this pathway was demonstrated by the fact that pre-incubation with catalase, a hydrogen peroxide scavenger, completely inhibited caspase-3 activity and protected the cells from apoptotic DNA damage. nih.gov

Table 2: Research Findings on L-Homocysteine Thiolactone-Induced Apoptosis

Cell Line Key Findings Apoptotic Markers Mediators Reference
HL-60 Time- and concentration-dependent cell death Phosphatidylserine exposure, hypoploid DNA, internucleosomal DNA fragmentation Increased intracellular H2O2, Caspase-3 activation nih.gov
HUVEC 30% apoptotic cells with 200 μM HTL Not specified Not specified mdpi.com

Effects on Endothelial Cell Growth and Regeneration

L-homocysteine thiolactone (HTL) has been identified as a metabolite of homocysteine that can impede the growth and regenerative capacity of endothelial cells, which are critical for maintaining vascular health. ahajournals.org The metabolic conversion of homocysteine to HTL is considered a potential pathway contributing to homocysteine-induced vascular damage. ahajournals.org This cytotoxic effect is believed to stem from the ability of HTL to cause protein homocysteinylation, leading to protein damage and cellular toxicity in human endothelium. ahajournals.org

Studies on human umbilical vein endothelial cells (HUVECs) have shown that HTL is more cytotoxic than homocysteine itself. researchgate.net Exposure of endothelial cells to HTL can promote cellular senescence, a state of irreversible growth arrest. researchgate.net This is evidenced by increased senescence-associated β-galactosidase staining and the upregulation of genes associated with senescence, such as p53 and p16, following treatment with HTL. researchgate.net Furthermore, HTL induces oxidative stress in endothelial cells, which is a key contributor to its cytotoxic effects. researchgate.net

The formation of HTL and subsequent protein homocysteinylation are influenced by the cellular concentrations of homocysteine and methionine. An increased ratio of homocysteine to methionine leads to a greater synthesis of HTL. ahajournals.org Factors that can modulate these levels, such as folic acid, have been shown to impact HTL synthesis in vascular cells. ahajournals.org Specifically, folic acid can inhibit the synthesis of HTL by lowering homocysteine and increasing methionine concentrations in endothelial cells. ahajournals.org

ParameterObservationCell TypeReference
Cellular Senescence Increased senescence-associated β-galactosidase stainingHuman Umbilical Vein Endothelial Cells (HUVECs) researchgate.net
Gene Expression Upregulation of p53 and p16Human Umbilical Vein Endothelial Cells (HUVECs) researchgate.net
Cytotoxicity HTL is more cytotoxic than homocysteineNot specified researchgate.net
HTL Synthesis Directly proportional to homocysteine concentrationHuman Umbilical Vein Endothelial Cells (HUVECs) ahajournals.org
HTL Synthesis Inversely proportional to methionine concentrationHuman Umbilical Vein Endothelial Cells (HUVECs) ahajournals.org

Impact on Cell-Cell Junction Integrity (e.g., α-catenin, F-actin, β-catenin)

L-homocysteine thiolactone hydrochloride has been shown to disrupt the integrity of cell-cell junctions in endothelial cells by altering the organization and expression of key junctional proteins. spandidos-publications.com In studies using EA.hy926 endothelial cells, treatment with L-homocysteine resulted in a dose-dependent increase in the formation of thick F-actin stress fibers. spandidos-publications.com Concurrently, a decrease in the fluorescence labeling of α-catenin at cell-cell junctions was observed. spandidos-publications.com

The stability of the actin cytoskeleton plays a crucial role in the integrity of these junctions. When filamentous actin (F-actin) was stabilized through the overexpression of tropomyosin-1, the effects of L-homocysteine were altered. spandidos-publications.comnih.gov This stabilization led to a significant increase in the expression of junctional β-catenin compared to cells without stabilized F-actin. spandidos-publications.comnih.gov Similarly, the fluorescence intensity of junctional α-catenin was also increased in cells with a stabilized F-actin cytoskeleton, although this increase was only slightly higher than in control cells. spandidos-publications.comnih.gov

These findings suggest that L-homocysteine thiolactone disrupts the normal balance of junctional proteins. The increase in F-actin stress fibers and the reduction of α-catenin at the junctions indicate a potential weakening of cell-cell adhesion. However, the reinforcement of the actin cytoskeleton can counteract some of these detrimental effects by promoting the localization of β-catenin and, to a lesser extent, α-catenin at the cell junctions. spandidos-publications.comnih.gov

ComponentEffect of L-Homocysteine ThiolactoneEffect with F-actin StabilizationCell TypeReference
α-catenin Decreased fluorescence at cell junctionsIncreased fluorescence intensity at junctionsEA.hy926 spandidos-publications.comnih.gov
F-actin Dose-dependent increase in thick stress fibersThinner stress fibers compared to non-stabilized cellsEA.hy926 spandidos-publications.com
β-catenin Increased fluorescence labelingSignificantly increased expression at junctionsEA.hy926 spandidos-publications.comnih.gov

Alterations in Cell Mobility

The impact of L-homocysteine thiolactone on endothelial cell mobility is closely linked to its effects on the actin cytoskeleton and cell-cell junctions. spandidos-publications.comnih.gov Studies have shown that treatment with L-homocysteine can lead to a decrease in the migratory potential of endothelial cells. nih.gov

Interestingly, the stabilization of the F-actin cytoskeleton by overexpressing tropomyosin-1 was found to protect EA.hy926 endothelial cells from this L-homocysteine-induced decrease in cell mobility. nih.gov In fact, the migratory potential of endothelial cells treated with L-homocysteine was greater in the cells overexpressing tropomyosin-1. spandidos-publications.comnih.gov This suggests that the disorganization of the actin cytoskeleton is a key mechanism through which L-homocysteine impairs cell migration. By providing a more stable actin framework, the cells are better able to maintain their migratory capacity despite the presence of the compound. spandidos-publications.comnih.gov

The regulation of the mechanical properties of the actin cytoskeleton is fundamental for cellular shape changes and the generation of forces required for cell migration. spandidos-publications.com The findings indicate that while L-homocysteine thiolactone can negatively impact this process, interventions that stabilize the actin filaments can mitigate these effects. spandidos-publications.comnih.gov

ConditionEffect on Cell MobilityCell TypeReference
L-Homocysteine Treatment Decreased migratory potentialEA.hy926 nih.gov
L-Homocysteine Treatment with F-actin Stabilization Greater migratory potential compared to non-stabilized cellsEA.hy926 spandidos-publications.comnih.gov

Pathophysiological Implications and Disease Associations

Role in Cardiovascular Pathogenesis

L-Homocysteine thiolactone hydrochloride is a significant contributor to cardiovascular disease, exerting its detrimental effects through multiple mechanisms that disrupt vascular homeostasis and promote a prothrombotic and pro-atherogenic state.

Endothelial Dysfunction Mechanisms

L-Homocysteine thiolactone hydrochloride contributes to endothelial dysfunction, a critical early event in the development of atherosclerosis. One of the key mechanisms is the impairment of nitric oxide (NO) bioavailability. karger.com While homocysteine itself does not directly suppress endothelial nitric oxide synthase (eNOS), its metabolite, L-homocysteine thiolactone, is implicated in processes that lead to eNOS uncoupling. mdpi.com This uncoupling results in the production of superoxide (B77818) anions instead of the vasodilator NO, leading to increased oxidative stress and reduced endothelium-dependent relaxation. mdpi.comnih.gov Furthermore, homocysteine thiolactone can induce endothelial injury and inflammation by promoting the expression of various inflammatory cytokines. nih.gov The highly reactive nature of the thiolactone leads to the N-homocysteinylation of proteins within endothelial cells, causing cellular damage and contributing to a pro-inflammatory and pro-atherogenic endothelial phenotype. nih.govnih.gov

Impact on Vascular Smooth Muscle Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a pivotal event in the formation of atherosclerotic plaques. While much of the research has focused on homocysteine in general, its conversion to the more reactive L-homocysteine thiolactone is a critical step in this process. nih.govmdpi.com Homocysteine promotes VSMC proliferation, and this effect is often dependent on the generation of reactive oxygen species (ROS). nih.gov The signaling pathways involved include the activation of p38-mitogen-activated protein kinase (p38 MAPK), which in turn activates NAD(P)H oxidases, leading to ROS production and subsequent cell proliferation. nih.gov Although direct studies on L-homocysteine thiolactone's specific role in VSMC proliferation are less common, its function as the reactive metabolite of homocysteine suggests it is a key mediator of these pro-proliferative effects that contribute to the thickening of the arterial wall and plaque development. nih.gov

Modulation of Cardiac Contractility and Coronary Flow

L-Homocysteine thiolactone hydrochloride has direct effects on myocardial function, leading to a depression of cardiac contractility and alterations in coronary blood flow. Studies on isolated rat hearts have demonstrated that administration of L-homocysteine thiolactone hydrochloride induces a decrease in the maximum rate of pressure development in the left ventricle (dp/dt max) and systolic left ventricular pressure (SLVP). nih.govnih.gov This indicates a negative inotropic effect, impairing the heart's pumping capacity. Furthermore, L-homocysteine thiolactone hydrochloride causes vasoconstriction, resulting in a reduction in coronary flow (CF). nih.gov

CompoundConcentration (μM)Effect on dp/dt maxEffect on SLVPEffect on Coronary Flow (CF)Reference
DL-Hcy TLHC10DecreaseDecreaseDecrease nih.gov
L-Hcy TLHC10DecreaseNo significant changeDecrease nih.gov

Influence on Blood Coagulation and Fibrin (B1330869) Network Formation

L-Homocysteine thiolactone hydrochloride significantly influences the coagulation cascade and the structure of fibrin clots, creating a prothrombotic state. The compound achieves this primarily through the N-homocysteinylation of fibrinogen, the precursor to fibrin. This modification of lysine (B10760008) residues on fibrinogen leads to the formation of fibrin clots that are composed of thinner, more tightly packed fibers. researchgate.net These altered clots exhibit increased resistance to fibrinolysis, the enzymatic breakdown of clots. researchgate.net

Studies have shown that urinary homocysteine-thiolactone is negatively associated with fibrin clot lysis time (CLT), meaning higher levels of the thiolactone are linked to clots that take longer to break down. nih.govrutgers.edumedrxiv.org This impaired fibrinolysis is a key factor in the increased risk of thrombotic events.

ParameterObservation in the presence of elevated Homocysteine ThiolactoneConsequenceReference
Fibrin Clot StructureThinner, more tightly packed fibersFormation of dense, rigid clots researchgate.net
Fibrin Clot Lysis Time (CLT)Significantly longer in patients with higher urinary Hcy-thiolactoneImpaired fibrinolysis and prothrombotic state nih.govrutgers.edumedrxiv.orgnih.gov

Contribution to Atherosclerosis and Arteriosclerotic Plaque Formation

The culmination of endothelial dysfunction, vascular smooth muscle cell proliferation, and a prothrombotic state contributes directly to the development and progression of atherosclerosis. L-Homocysteine thiolactone is a key player in this process. The "homocysteine theory of arteriosclerosis" posits that elevated homocysteine levels lead to atherosclerosis. nih.gov The metabolic conversion of homocysteine to its reactive thiolactone form is central to this theory. nih.gov

N-homocysteinylation of various proteins, including low-density lipoproteins (LDL), is a critical mechanism. nih.gov Homocysteinylated LDL is more prone to aggregation and uptake by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. youtube.comyoutube.com These processes, occurring at the site of endothelial injury, drive the growth of atherosclerotic lesions. nih.gov The formation of aggregates of homocysteinylated lipoproteins can obstruct the vasa vasorum, the small blood vessels that supply the walls of larger arteries, further contributing to the vulnerability of arterial plaques. nih.gov

Involvement in Neurodegenerative Disorders

Emerging evidence strongly suggests a role for L-Homocysteine thiolactone hydrochloride in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease. The primary mechanism is again believed to be the N-homocysteinylation of proteins, leading to their misfolding, aggregation, and loss of function, which are central features of these disorders. nih.govmdpi.com

In the context of Alzheimer's disease, L-homocysteine thiolactone can modify proteins, leading to the formation of protein aggregates and amyloids, which are characteristic of the disease. nih.gov Enzymes that detoxify homocysteine thiolactone, such as paraoxonase 1 (PON1), are thought to have a protective role, and their impairment could contribute to the neurodegeneration associated with dysregulated homocysteine metabolism. mdpi.comdntb.gov.ua

Contribution to Systemic Inflammatory States

L-Homocysteine thiolactone is a pro-inflammatory molecule that contributes to systemic inflammation, a key factor in the pathogenesis of many chronic diseases. nih.gov In vitro studies have shown that treatment with L-homocysteine thiolactone hydrochloride leads to a significant increase in the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. medchemexpress.com It also activates the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses. medchemexpress.comnih.gov

Furthermore, L-homocysteine thiolactone can act synergistically with other inflammatory stimuli. nih.gov For example, in the presence of lipopolysaccharide (LPS), even low concentrations of the thiolactone can dramatically enhance the expression and activation of NADPH oxidase in monocytic cells. nih.gov This enzyme is a major source of reactive oxygen species (ROS), and its activation leads to increased oxidative stress, which itself is a potent driver of inflammation. nih.gov This synergistic action suggests that in individuals with underlying low-grade inflammation, even moderate hyperhomocysteinemia could significantly amplify the inflammatory response and oxidative damage. nih.gov

Genetic and Nutritional Factors Influencing L Homocysteine Thiolactone Levels

Genetic Polymorphisms and Enzyme Deficiencies

Genetic variations in enzymes crucial for homocysteine metabolism can significantly impair its processing, leading to elevated levels of both homocysteine and its derivative, L-homocysteine thiolactone.

Cystathionine (B15957) β-synthase (CBS) is a critical enzyme that catalyzes the first and rate-limiting step in the transsulfuration pathway. nih.gov This pathway irreversibly converts homocysteine to cystathionine, using vitamin B6 as a cofactor. medlineplus.govmdpi.com Mutations in the CBS gene can lead to a deficiency in the enzyme's activity, causing the rare autosomal recessive metabolic disease known as homocystinuria. nih.govmedlineplus.gov

A deficiency in CBS disrupts the normal catabolism of homocysteine, resulting in its accumulation in the blood (hyperhomocysteinemia) and excretion in the urine. medlineplus.gov This buildup creates a substrate-rich environment that promotes the error-prone conversion of homocysteine to L-homocysteine thiolactone. nih.gov Consequently, patients with CBS deficiency exhibit increased plasma concentrations of L-homocysteine thiolactone and a higher degree of protein N-homocysteinylation, a modification caused by the reaction of the thiolactone with protein lysine (B10760008) residues. mdpi.commdpi.com

Over 150 different mutations in the CBS gene have been identified as causes of homocystinuria. medlineplus.gov The majority of these are missense mutations, changing a single amino acid in the enzyme's structure. nih.gov The clinical severity and response to vitamin B6 therapy often depend on the specific mutation.

Table 1: Common Pathogenic Mutations in the CBS Gene

MutationAmino Acid ChangeConsequence
I278T Isoleucine to Threonine at position 278The most common mutation; often responsive to pyridoxine (B80251) (vitamin B6) therapy. medlineplus.govnih.gov
G307S Glycine to Serine at position 307A common mutation, particularly in the Irish population; typically non-responsive to pyridoxine therapy. medlineplus.govnih.gov

Methylenetetrahydrofolate reductase (MTHFR) is a key regulatory enzyme in the folate and homocysteine remethylation pathway. nih.govnih.gov It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.gov This latter molecule is the primary methyl donor for the remethylation of homocysteine back to methionine, a reaction that requires vitamin B12 as a cofactor. nih.gov

Common polymorphisms in the MTHFR gene can lead to a less efficient enzyme, impairing the remethylation cycle and causing mild to moderate hyperhomocysteinemia. nih.gov This elevation in homocysteine, in turn, can lead to increased formation of L-homocysteine thiolactone. mdpi.commdpi.com The most studied MTHFR variant is C677T.

C677T (rs1801133): This single nucleotide polymorphism (SNP) results in an alanine (B10760859) to valine substitution (A222V) that makes the enzyme thermolabile and reduces its activity. nih.govnih.gov

A1298C (rs1801131): This is another common variant also associated with reduced MTHFR activity, though its impact is generally considered less severe than C677T. nih.gov

Individuals who are homozygous for the C677T variant (TT genotype) have significantly reduced MTHFR enzyme efficiency, which can be as low as 30% of normal activity. Heterozygous individuals (CT genotype) experience a more moderate reduction in enzyme function, around 65-70% of normal activity. nih.gov This genetic predisposition to impaired homocysteine recycling is a significant factor contributing to elevated thiolactone levels in the general population. mdpi.com

Table 2: Impact of MTHFR C677T Genotype on Enzyme Efficiency

GenotypeAllelesMTHFR Enzyme Efficiency (Approximate)
Wild Type CC100% (Normal) youtube.com
Heterozygous CT~67-70% of normal nih.gov
Homozygous TT~25-30% of normal nih.gov

Nutritional Deficiencies and Metabolic Derangements

While genetic factors can prime an individual for higher L-homocysteine thiolactone levels, nutritional status is a powerful modulator of the homocysteine metabolic pathways. Deficiencies in specific B vitamins that act as essential cofactors can create a metabolic block, leading to the accumulation of homocysteine and its subsequent conversion to the thiolactone.

Vitamins B6, B12, and folic acid (vitamin B9) are indispensable for the two major pathways that process homocysteine. nih.gov Their deficiency is a primary nutritional cause of hyperhomocysteinemia and, consequently, elevated L-homocysteine thiolactone levels. mdpi.commdpi.com

Vitamin B6 (Pyridoxine): As pyridoxal (B1214274) 5'-phosphate (PLP), vitamin B6 is a vital cofactor for the CBS and cystathionine γ-lyase (CSE) enzymes in the transsulfuration pathway, which catabolizes homocysteine to cysteine. mdpi.comnih.gov A deficiency in vitamin B6 impairs this pathway, contributing to a buildup of homocysteine. mdpi.com

Folic Acid (Vitamin B9): Folic acid is essential for the remethylation pathway. It is converted into tetrahydrofolate and then to 5-methyltetrahydrofolate (by the MTHFR enzyme), which donates a methyl group to convert homocysteine to methionine. nih.govresearchgate.net Folate deficiency is a predominant nutritional cause of elevated homocysteine. nih.gov

Vitamin B12 (Cobalamin): Vitamin B12 is the central cofactor for methionine synthase, the enzyme that utilizes the methyl group from 5-methyltetrahydrofolate to remethylate homocysteine. nih.govnih.gov A deficiency in vitamin B12 traps folate in an unusable form and halts the remethylation cycle, leading to a sharp increase in homocysteine levels. nih.govresearchgate.net

Studies have demonstrated that deficiencies in folate or vitamin B12 directly increase the amount of L-homocysteine thiolactone formed by cells. researchgate.net Conversely, supplementation with these vitamins can lower homocysteine levels and inhibit thiolactone synthesis. ahajournals.orgnih.gov

Table 3: Role of B Vitamins in Homocysteine Metabolic Pathways

VitaminMetabolic PathwayKey Enzyme(s)Function
Vitamin B6 TranssulfurationCystathionine β-Synthase (CBS)Cofactor for the conversion of homocysteine to cystathionine. medlineplus.govmdpi.com
Folic Acid (B9) RemethylationMethylenetetrahydrofolate Reductase (MTHFR)Substrate for the formation of 5-methyltetrahydrofolate, the methyl donor. nih.govresearchgate.net
Vitamin B12 RemethylationMethionine Synthase (MS)Cofactor for the transfer of a methyl group to homocysteine, regenerating methionine. nih.govnih.gov

Dietary habits directly influence the substrate load and cofactor availability for homocysteine metabolism, thereby affecting the rate of L-homocysteine thiolactone accumulation.

A diet rich in methionine, an essential amino acid found in high-protein foods, increases the metabolic flux towards homocysteine production. mdpi.com Animal studies have shown that mice fed methionine-rich diets have higher concentrations of homocysteine-thiolactone in their urine compared to those on a balanced diet. mdpi.com

Conversely, diets lacking in sources of B vitamins, such as leafy green vegetables (folate) and animal products (B12), can lead to the deficiencies described above. nih.gov Such nutritional shortfalls are strongly associated with hyperhomocysteinemia and, by extension, increased L-homocysteine thiolactone levels. mdpi.com Research on human endothelial cells has shown that folic acid directly inhibits the synthesis of L-homocysteine thiolactone by lowering the intracellular concentration of homocysteine. ahajournals.org The extent of this inhibition is dependent on the concentrations of both homocysteine and folic acid, highlighting the direct impact of nutritional factors on thiolactone formation.

Table 4: Effect of Folic Acid on L-Homocysteine Thiolactone Synthesis in Human Endothelial Cells

Experimental Condition (in cell culture)Intracellular Thiolactone Formed (pmol/10⁶ cells)
10 μmol/L Homocysteine (Control) 0.72
10 μmol/L Homocysteine + 10 μmol/L Folic Acid <0.1
Data derived from studies on human umbilical vein endothelial cells (HUVEC). ahajournals.org

Experimental Models and Methodologies in L Homocysteine Thiolactone Research

In Vitro Cellular Models

In vitro models provide a controlled environment to dissect the specific cellular and molecular responses to L-Homocysteine thiolactone.

Human endothelial cells are a primary focus in HTL research due to the strong association between elevated homocysteine levels (hyperhomocysteinemia) and vascular diseases. nih.govnih.govnih.gov

Human Umbilical Vein Endothelial Cells (HUVEC): HUVECs are a widely used model to study endothelial dysfunction. nih.govnih.gov Studies show that HTL is significantly more potent than homocysteine itself in inducing cytotoxicity, apoptosis (programmed cell death), and pro-inflammatory responses in these cells. nih.govmdpi.com Key findings in HUVEC models include the activation of caspase-3 and subsequent DNA fragmentation, a strong induction of Interleukin-8 (IL-8) release, and the promotion of cell senescence. glpbio.comnih.govresearchgate.net Furthermore, research has demonstrated that HTL, along with N-homocysteinylated proteins, can alter the expression of numerous genes involved in critical vascular pathways such as chromatin organization, one-carbon metabolism, lipid metabolism, and blood coagulation. nih.govnih.gov HUVECs have also been instrumental in showing that they can convert homocysteine into the more reactive thiolactone, a process that is influenced by the cellular concentrations of methionine and folic acid. nih.govahajournals.org

EA.hy926: The EA.hy926 cell line, a hybrid of HUVEC and a human epithelial cell line, is another valuable tool. spandidos-publications.comnih.gov Research using EA.hy926 cells has investigated the effects of L-homocysteine thiolactone on the integrity of cell-cell junctions. spandidos-publications.com These studies revealed that treatment with the compound leads to a decrease in the fluorescence intensity of junctional proteins like α-catenin and β-catenin, suggesting a disruption of endothelial barrier function. spandidos-publications.com The model has also been used to show that stabilizing the F-actin cytoskeleton can mitigate some of the detrimental effects of HTL on cell apoptosis and necrosis. spandidos-publications.com

Table 1: Effects of L-Homocysteine Thiolactone on Human Endothelial Cell Lines
Cell LineKey FindingsCitations
HUVEC Induces apoptosis via caspase-3 activation and DNA fragmentation. glpbio.comnih.gov
Strongly stimulates the release of the pro-inflammatory chemokine IL-8. glpbio.comnih.gov
Modulates the expression of genes related to atherosclerosis, lipid metabolism, and blood coagulation. nih.govnih.gov
Promotes cellular senescence and oxidative stress. researchgate.net
Efficiently converts homocysteine to L-Homocysteine thiolactone. nih.govahajournals.org
EA.hy926 Disrupts cell-cell junctions by decreasing the presence of α-catenin and β-catenin. spandidos-publications.com
Induces apoptosis and necrosis, which can be partially rescued by F-actin stabilization. spandidos-publications.com

The human monocyte cell line U937 is utilized to study the inflammatory effects of L-Homocysteine thiolactone. Research has shown that treating U937 cells with HTL leads to a significant increase in the production of pro-inflammatory cytokines, including IP-10, TNFα, IL-1β, and IL-6. medchemexpress.com Additionally, these studies demonstrate that HTL promotes the activation and nuclear translocation of NF-κB, a key transcription factor that governs inflammatory responses. medchemexpress.com

The ARPE-19 cell line is a critical model for investigating retinal diseases like age-related macular degeneration (AMD), where elevated homocysteine is a suspected risk factor. nih.gov Experiments on ARPE-19 cells have shown that homocysteine exposure can induce pathological changes relevant to AMD. nih.gov Specifically, treatment impairs the barrier function of the epithelial layer, evidenced by a dose-dependent decrease in transcellular electrical resistance and an increase in FITC-dextran leakage. researchgate.netnih.gov Moreover, HTL has been shown to reduce the expression of tight junction proteins (ZO-1 and occludin) and impair the phagocytic activity of these cells, which is a crucial function for retinal health. nih.gov

Mouse neuroblastoma cell lines, such as N2a and the N2a-APPswe variant which expresses the "Swedish" mutation of the amyloid precursor protein, are used to model neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov In N2a-APPswe cells, L-homocysteine thiolactone has been found to downregulate the expression of the protein Phf8 and upregulate the epigenetic mark H4K20me1. nih.gov This leads to the activation of mTOR signaling, increased levels of amyloid-β precursor protein (AβPP), and impaired autophagy, a cellular cleaning process. nih.gov Ultimately, these changes result in an accumulation of amyloid-β, a hallmark of Alzheimer's disease. nih.gov

Table 2: Effects of L-Homocysteine Thiolactone on Other In Vitro Cell Models
Cell TypeSpecific ModelKey FindingsCitations
Monocytes U937Increases pro-inflammatory cytokines (IP-10, TNFα, IL-1β, IL-6). medchemexpress.com
Induces NF-κB activation and nuclear translocation. medchemexpress.com
Retinal Pigment Epithelial Cells ARPE-19Reduces tight junction protein expression (ZO-1, occludin). nih.gov
Decreases transcellular electrical resistance and increases permeability. researchgate.netnih.gov
Impairs phagocytic activity. researchgate.netnih.gov
Neuroblastoma Cells N2a-APPsweDownregulates Phf8 and upregulates mTOR signaling and AβPP. nih.gov
Impairs autophagy and promotes the accumulation of amyloid-β. nih.gov

Research across various cell lines has identified specific hallmarks of apoptosis and cellular stress induced by L-Homocysteine thiolactone.

DNA Damage: HTL is a potent inducer of DNA damage. glpbio.comnih.govnih.gov Studies have documented effects including internucleosomal DNA fragmentation and an increase in γH2AX, a known indicator of DNA double-strand breaks. nih.govnih.gov This damage is often mediated by an increase in intracellular hydrogen peroxide and the activation of caspase-3. glpbio.com Some research suggests the damage results from an impaired DNA damage response, specifically affecting the P-ATR-Chk1-nucleotide excision repair (NER) pathway. nih.govnih.gov

Phosphatidylserine (B164497) Exposure: A classic feature of early apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the cell membrane. Treatment with homocysteine thiolactone has been shown to increase the exposure of phosphatidylserine on the cell surface, confirming its pro-apoptotic activity. glpbio.com

Hypoploid DNA Content: As cells undergo apoptosis and their DNA is fragmented, they lose DNA content. Flow cytometry analysis has shown that HTL treatment leads to an increase in the population of cells with hypoploid (less than 2n) DNA content, another key indicator of apoptosis. glpbio.com

Table 3: Summary of L-Homocysteine Thiolactone-Induced Cellular Responses
Cellular ResponseModel System(s)Key ObservationsCitations
DNA Damage HL-60, HUVEC, NE4C cells, Chicken EmbryosInduces internucleosomal DNA fragmentation and increases γH2AX. glpbio.comnih.govnih.govnih.gov
Mediated by increased hydrogen peroxide and caspase-3 activation. glpbio.com
Phosphatidylserine Exposure HL-60 cellsIncreases exposure on the outer membrane surface, an early sign of apoptosis. glpbio.com
Hypoploid DNA Content HL-60 cellsIncreases the number of apoptotic cells with fragmented, sub-G1 DNA content. glpbio.com

In Vivo Animal Models of Hyperhomocysteinemia

To understand the systemic effects of elevated homocysteine, researchers use animal models where hyperhomocysteinemia (HHcy) is induced. L-Homocysteine thiolactone hydrochloride is a compound used to create such models. medchemexpress.comresearchgate.netnih.gov These models are invaluable for studying the pathogenesis of diseases linked to HHcy, including cardiovascular and neurological disorders. researchgate.netnih.gov

Different methods are employed to induce HHcy in animals. One approach involves dietary administration, where rats are fed a diet containing DL-homocysteine thiolactone to elevate plasma and tissue homocysteine levels. nih.gov Another method uses direct administration, such as intravitreal injections of HTL in mice to specifically model retinal pathologies. medchemexpress.comnih.gov This retinal model has demonstrated effects like the activation of microglia, the resident immune cells of the central nervous system. medchemexpress.com

Genetic models, such as mice with a deficiency in the enzyme cystathionine-β-synthase (cbs), naturally develop HHcy and exhibit related pathologies. nih.govresearchgate.net These genetic models, in conjunction with models induced by HTL administration, provide a comprehensive platform for investigating the complex, multi-organ consequences of elevated homocysteine and its metabolites. nih.govresearchgate.net Studies in chicken embryos have also utilized HTL to induce neural tube defects, linking hyperhomocysteinemia to developmental abnormalities. nih.gov

Table 4: In Vivo Animal Models of Hyperhomocysteinemia using L-Homocysteine Thiolactone
Animal ModelMethod of InductionKey Pathological Features ObservedCitations
Rat Dietary administration of DL-homocysteine thiolactone.Elevated plasma and tissue concentrations of homocysteine. nih.gov
Mouse Intravitreal injection of L-Homocysteine thiolactone.Microglia activation in the retina. medchemexpress.com
Intravitreal injection of homocysteine.Diffuse hyper-fluorescence, albumin leakage, and choroidal neovascularization (CNV). nih.gov
Chicken Embryo Injection of L-Homocysteine thiolactone.Induction of neural tube defects (NTDs) and increased DNA damage indicators. nih.gov

Rodent Models (e.g., Rats, Mice)

Rodent models, particularly rats and mice, are fundamental in L-homocysteine thiolactone research. They are utilized to study the in vivo effects of this compound on different physiological systems. For instance, studies have used C3H mice and F344 rats to evaluate the potential of L-homocysteine thiolactone as a radioprotector for the central nervous system (CNS). nih.gov These models have also been instrumental in determining the toxicity of L-homocysteine thiolactone. nih.gov

In cardiovascular research, rats are frequently used to model the effects of L-homocysteine thiolactone on heart function. nih.govnih.govsigmaaldrich.com The isolated rat heart model, for example, allows for the detailed examination of cardiac contractility, coronary flow, and oxidative stress markers in response to L-homocysteine thiolactone administration. nih.govnih.govsigmaaldrich.com Furthermore, rat models have been employed to investigate whether hyperhomocysteinemia induced by L-homocysteine thiolactone affects cholesterol levels and the expression of genes involved in cholesterol metabolism. nih.gov

Mice are also crucial in this area of research. They have been used to create models of hyperhomocysteinemia through the administration of L-homocysteine thiolactone hydrochloride. researchgate.net These mouse models are valuable for studying the pathological consequences of elevated homocysteine levels, including its neurotoxic effects. nih.govnih.gov

Rodent ModelApplication in L-Homocysteine Thiolactone ResearchKey Findings
Rats (Wistar) Investigation of acute hyperhomocysteinemia effects on biochemical parameters and oxidative stress. scispace.comAdministration of DL-homocysteine or DL-homocysteine thiolactone led to changes in serum biochemical markers and antioxidant enzyme activities. scispace.com
Rats (F344) Evaluation of L-homocysteine thiolactone as a CNS radioprotector. nih.govL-homocysteine thiolactone showed potential as a radioprotector for the CNS. nih.gov
Mice (C3H) Assessment of L-homocysteine thiolactone toxicity and radioprotective capacity. nih.govThe toxicity of L-homocysteine thiolactone was determined, and it was found to distribute at higher levels in the CNS. nih.gov
Mice Induction of hyperhomocysteinemia to study its pathological effects. researchgate.netL-homocysteine thiolactone hydrochloride can successfully induce elevated hyperhomocysteinemia in mice. researchgate.net

Genetic Models (e.g., Cbs⁻/⁻ mice, Pon1⁻/⁻ mice)

Genetically modified mouse models have provided significant insights into the metabolism and pathological effects of L-homocysteine thiolactone. These models involve the knockout or alteration of specific genes to study their role in homocysteine-related pathways.

Cbs⁻/⁻ mice , which are deficient in the enzyme cystathionine (B15957) β-synthase (CBS), are a widely used model for severe hyperhomocysteinemia. nih.govahajournals.orgjax.org These mice exhibit significantly elevated levels of plasma total homocysteine (tHcy). jax.org Research on Cbs⁻/⁻ mice has revealed that they also have increased levels of homocysteine thiolactone (HTL). nih.gov This is due to the conversion of homocysteine to HTL through an error-editing function of certain enzymes. nih.gov The accumulation of HTL in these mice leads to the homocysteinylation of proteins, causing protein damage. nih.gov Studies on Cbs⁻/⁻ mice have also investigated the link between hyperhomocysteinemia and conditions like endothelial dysfunction and atherosclerosis. nih.gov

Pon1⁻/⁻ mice , which lack the paraoxonase 1 (PON1) enzyme, are another critical genetic model. PON1 is known to hydrolyze and detoxify homocysteine thiolactone. nih.govnih.gov Studies using Pon1⁻/⁻ mice have demonstrated that these animals have elevated levels of homocysteine thiolactone in their brains and excrete more of it in their urine compared to wild-type mice. nih.govnih.gov This model has been instrumental in providing direct evidence that homocysteine thiolactone itself is neurotoxic in vivo. nih.govnih.gov Pon1⁻/⁻ mice exhibit increased susceptibility to seizures induced by L-homocysteine thiolactone, highlighting the protective role of PON1 against its neurotoxicity. nih.govnih.govmdpi.com

Genetic ModelGene DeficiencyKey Findings in L-Homocysteine Thiolactone Research
Cbs⁻/⁻ mice Cystathionine β-synthase (CBS) nih.govjax.orgElevated levels of homocysteine thiolactone (HTL) and N-homocysteinylated proteins, leading to protein damage. nih.gov Used to study endothelial dysfunction and atherosclerosis associated with hyperhomocysteinemia. nih.gov
Pon1⁻/⁻ mice Paraoxonase 1 (PON1) nih.govnih.govIncreased brain levels and urinary excretion of homocysteine thiolactone. nih.govnih.gov Higher susceptibility to homocysteine thiolactone-induced neurotoxicity and seizures, demonstrating the protective role of PON1. nih.govnih.gov

Induced Hyperhomocysteinemia Models

In addition to genetic models, hyperhomocysteinemia can be induced in laboratory animals through the administration of L-homocysteine thiolactone hydrochloride. researchgate.net This method allows for the controlled study of the effects of elevated homocysteine levels over a specific period. These induced models are valuable for investigating the direct consequences of hyperhomocysteinemia on various physiological systems.

For example, studies have used induced hyperhomocysteinemia models in rats to examine the impact on cholesterol metabolism. nih.gov In these experiments, rats are fed diets containing L-homocysteine thiolactone to raise their plasma and tissue homocysteine concentrations. nih.gov Researchers can then assess changes in cholesterol levels and the expression of genes related to cholesterol biosynthesis and uptake. nih.gov

Induced models are also used to study the acute effects of hyperhomocysteinemia. For instance, a single intraperitoneal injection of DL-homocysteine or DL-homocysteine thiolactone in rats can be used to assess immediate changes in serum biochemical parameters, oxidative stress markers, and antioxidant enzyme activities. scispace.com

Specific Disease Models (e.g., isolated rat heart, rabbit arteriosclerosis models)

To understand the role of L-homocysteine thiolactone in specific diseases, researchers utilize targeted disease models.

The isolated rat heart model is a classic ex vivo preparation used in cardiovascular research. nih.govnih.govsigmaaldrich.com This model allows for the direct assessment of the effects of L-homocysteine thiolactone on cardiac function, independent of systemic influences. nih.govnih.gov In these experiments, the heart is removed from the animal and perfused with a solution containing L-homocysteine thiolactone. nih.gov Researchers can then measure various parameters, including cardiac contractility (dp/dt max and min), systolic and diastolic left ventricular pressure (SLVP and DLVP), heart rate (HR), and coronary flow (CF). nih.gov This model has been crucial in demonstrating that L-homocysteine thiolactone can induce cardiac depression and affect coronary circulation. nih.gov

Rabbit models of arteriosclerosis have also been employed to investigate the link between homocyst(e)inemia and vascular disease. nih.govnih.gov Early studies attempted to induce arteriosclerosis in weanling rabbits through daily subcutaneous injections of homocysteine thiolactone. nih.govnih.gov While some studies have explored this connection, others have reported difficulties in reproducing a sustained state of hyperhomocyst(e)inemia and the associated morphological changes in the arteries of these models. nih.gov

Advanced Analytical and Measurement Techniques

The investigation of L-homocysteine thiolactone's biological effects necessitates the use of advanced analytical and measurement techniques. These methods allow for the precise quantification of various biomarkers and cellular changes.

Spectrophotometric Assays for Oxidative Stress Markers (e.g., TBARS, NO₂, O₂⁻, H₂O₂)

Oxidative stress is a key mechanism implicated in the pathology associated with elevated homocysteine levels. Spectrophotometric assays are widely used to measure markers of oxidative stress in biological samples. nih.gov These assays are based on the principle that specific chemical reactions produce colored products that can be quantified by measuring their absorbance of light at a particular wavelength. nih.gov

In the context of L-homocysteine thiolactone research, these assays are used to measure various oxidative stress markers in tissues and fluids, such as the coronary effluent from isolated rat hearts. nih.gov Commonly measured markers include:

Thiobarbituric acid reactive substances (TBARS): An indicator of lipid peroxidation.

Nitrite (NO₂⁻): A stable metabolite of nitric oxide (NO), often used as an indirect measure of NO production.

Superoxide (B77818) anion (O₂⁻): A primary reactive oxygen species.

Hydrogen peroxide (H₂O₂): Another important reactive oxygen species. caymanchem.com

Studies have utilized these spectrophotometric assays to investigate the role of oxidative stress in the cardiac effects of L-homocysteine thiolactone. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibodies against N-Homocysteinylated Proteins

The chemical reactivity of homocysteine thiolactone leads to the N-homocysteinylation of proteins, a post-translational modification where homocysteine attaches to the lysine (B10760008) residues of proteins. nih.gov This modification can alter the structure and function of proteins, rendering them immunogenic and leading to the production of autoantibodies. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique used to detect and quantify these autoantibodies in biological fluids like serum. nih.gov In this assay, N-homocysteinylated proteins (such as N-Hcy-albumin or N-Hcy-hemoglobin) are coated onto a microplate. The patient's serum is then added, and any autoantibodies present will bind to the coated proteins. A secondary antibody conjugated to an enzyme is then added, which binds to the primary autoantibodies. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of autoantibodies present. nih.gov

This technique has been used to demonstrate that patients on long-term hemodialysis have significantly higher levels of autoantibodies against N-homocysteinylated proteins compared to control subjects. nih.gov These studies have also shown a correlation between the levels of these autoantibodies and total homocysteine concentrations. nih.gov

Western Blot Analysis for Protein Expression (e.g., NF-κB, Phf8, H4K20me1, mTOR, App)

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample, providing insights into how HTL alters cellular pathways. In research on HTL-induced apoptosis in human trophoblasts, Western blotting was used to measure changes in the expression of key apoptosis-related proteins. Studies showed that HTL exposure led to an increased expression of p53 and the pro-apoptotic protein Bak, while the levels of anti-apoptotic Bcl-2 and pro-apoptotic Bax remained unchanged. nih.gov

Further investigations into the mechanisms of HTL-induced neural tube defects (NTDs) have employed Western blotting to examine the DNA damage response (DDR) pathway. nih.gov These studies revealed that in both HTL-treated neuroectoderm cells and chicken embryos with HTL-induced NTDs, there was a significant decrease in the expression of the MENIN protein. nih.gov This reduction in MENIN was associated with decreased levels of histone H3 lysine 4 trimethylation (H3K4me3) and a subsequent impairment of the DNA damage response, as evidenced by changes in the phosphorylation of ATR and Chk1. nih.gov While direct Western blot data for NF-κB, Phf8, mTOR, and App in response to HTL were not detailed in the reviewed literature, the established impact on p53, Bak, and MENIN underscores the utility of this technique in elucidating HTL's molecular targets.

Table 1: Western Blot Findings in L-Homocysteine Thiolactone (HTL) Research

Target Protein Experimental Model Key Finding Citation
p53 Cultured Human Trophoblasts Expression increased following HTL treatment. nih.gov
Bak Cultured Human Trophoblasts Expression increased following HTL treatment. nih.gov
Bcl-2 Cultured Human Trophoblasts No significant change in expression. nih.gov
Bax Cultured Human Trophoblasts No significant change in expression. nih.gov
MENIN Mouse Neuroectoderm Cells (NE4C), Chicken Embryos Expression significantly decreased with HTL treatment. nih.gov
Phospho-ATR Mouse Neuroectoderm Cells (NE4C), Human Fetal NTD tissue Expression trended downwards in response to HTL. nih.gov
H3K4me3 Mouse Neuroectoderm Cells (NE4C) Modification levels decreased with HTL treatment, an effect reversible by MENIN overexpression. nih.gov

Multiplex Assays for Cytokine Profiling

Multiplex assays allow for the simultaneous measurement of multiple cytokines in a single sample, offering a comprehensive view of the inflammatory response. In the context of HTL research, these assays have been pivotal in characterizing its pro-inflammatory properties. A comparative study on human umbilical vein endothelial cells (HUVEC) utilized ELISA, a form of multiplex assay, to investigate the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8). The results clearly demonstrated that both homocysteine and HTL strongly activated the release of IL-8. researchgate.net Notably, the study found that HTL was significantly more potent than homocysteine in inducing this inflammatory response, highlighting its stronger pro-inflammatory nature. researchgate.net

Table 2: Cytokine Profiling in Response to L-Homocysteine Thiolactone (HTL)

Analyte Experimental Model Assay Type Key Finding Citation
Interleukin-8 (IL-8) Human Umbilical Vein Endothelial Cells (HUVEC) ELISA HTL strongly induced IL-8 secretion, proving more potent than homocysteine. researchgate.net

Confocal Microscopy for Cellular Structure Analysis (e.g., α-catenin, F-actin, β-catenin, NF-κB translocation)

Confocal microscopy provides high-resolution images of fluorescently labeled molecules within cells, enabling detailed analysis of protein localization and cellular architecture. This technique has been instrumental in visualizing the cellular consequences of HTL exposure, particularly regarding DNA damage. In studies on mouse neuroectoderm cells, immunofluorescence combined with confocal microscopy was used to detect γH2AX, a marker for DNA double-strand breaks. nih.gov Following treatment with HTL, a significant increase in γH2AX foci was observed, indicating elevated DNA damage. nih.gov The nuclei were counterstained with DAPI to visualize their structure. This method allows for the precise localization and quantification of DNA damage within the nucleus, confirming that high levels of HTL disrupt genomic integrity. nih.gov While the searched literature did not provide specific examples of using confocal microscopy to analyze α-catenin, F-actin, β-catenin, or NF-κB translocation in the context of HTL, its application for visualizing γH2AX demonstrates its power in HTL-related cellular research.

Table 3: Confocal Microscopy Applications in L-Homocysteine Thiolactone (HTL) Research

Target/Stain Experimental Model Purpose of Analysis Key Finding Citation
γH2AX (Antibody) Mouse Neuroectoderm Cells (NE4C) Visualization and quantification of DNA damage. HTL treatment significantly increased γH2AX levels, indicating DNA damage. nih.gov
DAPI Mouse Neuroectoderm Cells (NE4C) Nuclear counterstaining for cellular localization. Used to visualize cell nuclei in conjunction with γH2AX staining. nih.gov

Electroencephalographic (EEG) Recordings for Neurological Activity

Electroencephalography (EEG) is a non-invasive method used to record the brain's electrical activity, making it an essential tool for studying the neurological effects of substances like HTL. clinicaltrials.govarxiv.org Research has consistently shown that acute administration of HTL induces significant changes in neuronal activity and can provoke seizures in animal models. nih.govresearchgate.net In studies using adult Wistar rats, intraperitoneal injection of HTL led to the development of two distinct types of seizures: convulsive (clonic-tonic) and nonconvulsive (absence-like) seizures. nih.gov

EEG recordings from these animals revealed characteristic epileptiform patterns. The convulsive seizures were associated with high-voltage spike-wave and polyspike complexes. nih.gov The absence-like seizures were accompanied by 6–8 Hz spike-and-wave discharges (SWD). nih.govnih.gov Further research demonstrated that inhibiting nitric oxide synthase could aggravate these behavioral and EEG manifestations of HTL-induced seizures, suggesting a complex interplay of neurochemical pathways. nih.govnih.gov These findings establish HTL as a potent neuroexcitant and validate the use of animal models with EEG monitoring to study petit mal and generalized epilepsy. nih.gov

Table 4: EEG Findings in Animal Models Treated with L-Homocysteine Thiolactone (HTL)

Experimental Model Observed Effect Associated EEG Pattern Citation
Adult Wistar Rats Convulsive Seizures High-voltage spike-wave and polyspike complexes. nih.gov
Adult Wistar Rats Nonconvulsive, Absence-like Seizures 6–8 Hz spike-and-wave discharges (SWD). nih.govnih.gov
Adult Wistar Rats Potentiation of Seizures Increased number and duration of SWDs following administration of an iNOS inhibitor. nih.gov

Chromatographic Techniques for Metabolite Quantification (e.g., urinary HTL)

Chromatographic techniques are vital for the separation, identification, and quantification of specific molecules, such as HTL, in complex biological fluids like urine. nih.gov Several robust methods have been developed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): A method has been developed to quantify HTL in human saliva and urine. It involves a chloroform-methanol extraction, followed by derivatization with N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA). This technique offers a linear quantification range from 0.05 to 1 µmol/L with a limit of quantification (LOQ) of 0.05 µmol/L. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC with Fluorescence Detection (HPLC-FL): This method uses a sample preparation procedure involving liquid-liquid extraction. For detection, it employs o-phthaldialdehyde (OPA) as an on-column derivatization agent. It achieves a limit of quantification of 20 nmol/L in urine. rawdatalibrary.net

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method that also uses a liquid-liquid extraction for sample cleanup. It employs homoserine lactone as an internal standard and can quantify HTL in urine with a LOQ of 20 nmol/L. rawdatalibrary.net

HPLC with UV Detection (HPLC-UV): This technique requires derivatizing HTL with 1-benzyl-2-chloropyridinium (B76325) bromide to create a UV-absorbing product. The separation is achieved on a C18 column, and the analyte is detected at 316 nm, with a reported LOQ of 100 nmol/L in urine. researchgate.net

Capillary Zone Electrophoresis (CZE): A simple and sensitive CZE method coupled with single-drop microextraction (SDME) has been validated for determining HTL in urine. The analyte is detected via UV at 240 nm, with a reported linearity between 0.1-1.0 µmol/L and an LOQ of 100 nmol/L. researchgate.net Another capillary electrophoresis method was developed to simultaneously measure HTL and other homocysteine-related compounds. nih.gov

Table 5: Comparison of Chromatographic Techniques for HTL Quantification in Urine

Technique Derivatization Limit of Quantification (LOQ) Linear Range Citation
GC-MS N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) 0.05 µmol/L 0.05 - 1.0 µmol/L nih.govresearchgate.net
HPLC-FL o-phthaldialdehyde (OPA) 20 nmol/L 20 - 400 nmol/L rawdatalibrary.net
HPLC-MS/MS None (uses internal standard) 20 nmol/L 20 - 400 nmol/L rawdatalibrary.net
HPLC-UV 1-benzyl-2-chloropyridinium bromide 100 nmol/L 0.1 - 1.0 µmol/L researchgate.net
CZE-UV None (with SDME preconcentration) 100 nmol/L 0.1 - 1.0 µmol/L researchgate.net

Assays for Cell Viability and Apoptosis (e.g., MTT method, Annexin V/Propidium Iodide staining, DNA fragmentation)

A variety of assays are employed to assess the cytotoxic and apoptotic effects of HTL on cells. These methods measure different hallmarks of the cell death process.

Metabolic Viability Assays: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. nih.gov While not specifically detailed for HTL in the provided results, assays measuring cellular adenosine (B11128) triphosphate (ATP) concentration, which reflects metabolic health, have been used. nih.govbiotium.com A decrease in ATP levels in cultured trophoblasts treated with HTL indicated reduced cell viability. nih.gov

Membrane Integrity Assays: The release of lactate (B86563) dehydrogenase (LDH) from cells into the culture medium is a marker of plasma membrane damage, a feature of late apoptosis or necrosis. This was used to show that HTL induces cell death in a concentration-dependent manner in human trophoblasts. nih.gov

Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. illinois.edunih.gov During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V. illinois.edu Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells. nih.gov Studies on human promyeloid HL-60 cells showed that HTL treatment led to a time- and concentration-dependent increase in Annexin V-positive cells, confirming the induction of apoptosis. nih.gov

DNA Fragmentation Assays: A hallmark of late-stage apoptosis is the cleavage of DNA into internucleosomal fragments. This can be visualized as a characteristic "ladder" on an agarose (B213101) gel. This DNA fragmentation was observed in HL-60 cells after exposure to HTL. nih.gov Another method involves quantifying cells with a hypoploid (sub-G1) DNA content via flow cytometry, which also demonstrated that HTL induces apoptosis. nih.gov

Caspase Activation and Substrate Cleavage: Apoptosis is executed by a cascade of enzymes called caspases. HTL treatment in HL-60 cells was shown to increase the activity of caspase-3 and lead to the cleavage of its substrates, such as poly(adenosine diphosphate-ribose) polymerase (PARP). nih.gov Similarly, in human trophoblasts, immunocytochemical staining for cleaved cytokeratin 18, another caspase substrate, confirmed apoptosis. nih.gov

Table 6: Summary of Cell Viability and Apoptosis Assays Used in HTL Research

Assay Type Principle Key Finding with HTL Citation
ATP Measurement Quantifies cellular ATP as a marker of metabolic activity and viability. HTL caused a concentration-dependent decrease in cellular ATP. nih.gov
LDH Release Measures LDH in medium from cells with compromised membranes. HTL induced a concentration-dependent increase in LDH release. nih.gov
Annexin V/PI Staining Detects externalized phosphatidylserine (early apoptosis) and membrane permeability (late apoptosis/necrosis). HTL increased the population of Annexin V-positive apoptotic cells. nih.gov
DNA Fragmentation Visualizes internucleosomal DNA cleavage ("laddering") on a gel or quantifies hypoploid cells. HTL induced a characteristic DNA ladder pattern and increased hypoploid cells. nih.gov
Caspase-3 Activity Measures the activity of the key executioner caspase in apoptosis. HTL treatment significantly increased caspase-3 activity. nih.gov
Cleaved PARP/Cytokeratin 18 Detects fragments of caspase substrates via immunocytochemistry or Western blot. HTL induced cleavage of PARP and cytokeratin 18. nih.govnih.gov

Protein Modification Assays (e.g., Ellman's reagent for thiol groups, radiolabeling)

Investigating the modification of proteins by HTL is crucial for understanding its mechanism of toxicity. Several chemical and biochemical assays are used for this purpose.

Radiolabeling: This technique traces the metabolic fate of molecules. To study the synthesis of HTL and its subsequent incorporation into proteins, human umbilical vein endothelial cells (HUVECs) were incubated with L-[35S]methionine. ahajournals.orgnih.gov The conversion to [35S]Hcy and then to [35S]Hcy thiolactone was monitored. The amount of radiolabeled homocysteine incorporated into proteins (N-homocysteinylation) was then quantified, demonstrating that this modification increases with higher homocysteine concentrations. ahajournals.orgnih.gov

Ellman's Reagent for Thiol Groups: Ellman's reagent (DTNB, 5,5'-dithio-bis(2-nitrobenzoic acid)) is used to quantify free sulfhydryl (thiol) groups. thermofisher.com In the context of HTL chemistry, the opening of the thiolactone ring by reaction with a protein's lysine residue exposes a free thiol group from the homocysteine moiety. nih.govrsc.org This newly formed thiol can be quantified using Ellman's reagent. This method was used to confirm that no free sulfhydryl groups remained after a labeling reaction, indicating the successful modification of the released thiol. nih.gov

Aldehyde Tagging for N-homocysteinylated Proteins: A highly selective chemical method has been developed to detect N-homocysteinylated proteins. The gamma-aminothiol group created by the modification reacts with aldehyde tags under mildly acidic conditions to form a stable 1,3-thiazine. This allows for the attachment of fluorescent or biotin (B1667282) tags, facilitating detection and quantification via gel electrophoresis or affinity enrichment of modified proteins from complex samples like plasma. nih.gov

Table 7: Methods for Assessing Protein Modification by L-Homocysteine Thiolactone (HTL)

Assay Method Principle Application in HTL Research Citation
Radiolabeling ([35S]) Tracing [35S]methionine conversion to [35S]Hcy thiolactone and its incorporation into proteins. Quantified the synthesis of HTL and the extent of protein N-homocysteinylation in endothelial cells. ahajournals.orgnih.gov
Ellman's Reagent (DTNB) Colorimetric quantification of free sulfhydryl (thiol) groups. Used to measure the appearance of free thiols upon HTL ring-opening and to confirm subsequent modification reactions. nih.govrsc.org
Aldehyde Tagging Selective chemical reaction of aldehydes with the gamma-aminothiol of N-homocysteinylated proteins for tagging. Enables fluorescent or biotin tagging for global profiling, quantification, and affinity enrichment of modified proteins. nih.gov

Enzymatic and Molecular Interactions

Interaction with Methionyl-tRNA Synthetase (MetRS)

L-Homocysteine thiolactone is not a direct metabolite in a primary pathway but rather the product of a crucial error-editing or "proofreading" mechanism catalyzed by methionyl-tRNA synthetase (MetRS). nih.govnih.govcore.ac.ukmdpi.com This function is essential for maintaining the fidelity of protein synthesis. core.ac.uk When the non-protein amino acid L-homocysteine is mistakenly activated by MetRS instead of the cognate amino acid methionine, the enzyme's editing function intervenes. nih.govcore.ac.uk

This proofreading process prevents the incorrect charging of transfer RNA (tRNA) with homocysteine. nih.govnih.gov Instead of transferring the activated homocysteine to tRNA, MetRS converts it into the chemically reactive cyclic thioester, L-homocysteine thiolactone. nih.govnih.gov This intramolecular cyclization effectively prevents homocysteine from being incorporated into growing polypeptide chains. nih.govcore.ac.uk This error-editing capability has been identified across different life forms, from bacteria like Escherichia coli to yeast (Saccharomyces cerevisiae) and mammals, highlighting its fundamental importance in cellular quality control. nih.govcore.ac.uk

Research has demonstrated the synthesis of homocysteine thiolactone in various cultured mammalian cells, including human cervical carcinoma (HeLa), mouse renal adenocarcinoma (RAG), and Chinese hamster ovary (CHO) cells. nih.gov A temperature-sensitive MetRS mutant CHO cell line was unable to produce the thiolactone at a non-permissive temperature, directly implicating MetRS in its synthesis in mammalian cells. nih.gov

The efficiency of this editing varies. With wild-type MetRS, studies have shown that while methionine is not edited, homocysteine is edited with high efficiency (around 80-90%). nih.gov This continuous editing by MetRS is a fundamental part of the tRNA aminoacylation process in virtually all living organisms. core.ac.uk

Modulation of Gasotransmitter Systems (e.g., Nitric Oxide, Hydrogen Sulfide)

L-Homocysteine thiolactone and its precursor, homocysteine, have significant interactions with the enzymatic systems responsible for producing the gasotransmitters nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S).

Nitric oxide (NO) is a messenger molecule produced from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). nih.govresearchgate.net Research indicates an interaction between the homocysteine pathway and NO signaling. Studies investigating the effects of homocysteine thiolactone on seizures in rats have explored the role of NOS. The use of a nonselective NOS inhibitor, L-NAME (N-nitro-L-arginine methyl ester), was employed to decrease NO levels in these experimental models. nih.govresearchgate.net

Further research focused on the specific isoforms of NOS, particularly neuronal NOS (nNOS). nih.gov In a study using a selective nNOS inhibitor, 7-nitroindazole, it was found that inhibiting nNOS potentiated the seizures induced by homocysteine thiolactone in rats. nih.gov The administration of the nNOS inhibitor led to an increased incidence of seizures, a shorter latency period before the first seizure, and an increase in the number and severity of seizure episodes. nih.gov These findings suggest that NO produced by nNOS may have a protective or anticonvulsive role against the excitatory effects of homocysteine thiolactone. nih.gov

Cystathionine (B15957) γ-lyase (CSE) is a key enzyme in the transsulfuration pathway, responsible for converting cystathionine to cysteine. nih.govmdpi.com It is also one of the primary enzymes that generate hydrogen sulfide (H₂S) from L-cysteine and L-homocysteine. mdpi.comnih.govpa2online.org The production of H₂S by CSE is influenced by the concentration of its substrates, including homocysteine. nih.gov

Human CSE can catalyze various reactions that produce H₂S. nih.gov While the α,β-elimination of cysteine is the main source of H₂S at normal physiological concentrations, the contribution of homocysteine becomes increasingly significant with rising levels. nih.gov Under conditions of severe hyperhomocysteinemia (elevated homocysteine), the α,γ-elimination and γ-replacement reactions involving homocysteine are predicted to account for the vast majority (approximately 90%) of H₂S generation by CSE. nih.gov The γ-replacement reaction, which condenses two molecules of homocysteine, produces H₂S and homolanthionine. nih.gov This indicates that as the substrate for L-homocysteine thiolactone (homocysteine) accumulates, the rate of H₂S production by CSE is significantly altered. nih.gov

Influence on Paraoxonase 1 (PON1) Activity and Metabolism

Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) that possesses antioxidant properties. nih.gov A critical function of PON1 is its ability to hydrolyze and thereby detoxify L-homocysteine thiolactone. nih.govbioscientifica.com This homocysteine thiolactonase (HTLase) activity is considered a key part of PON1's protective role against atherosclerosis, as it minimizes protein damage from homocysteinylation. nih.govbioscientifica.com

However, L-homocysteine thiolactone itself can inhibit the enzymatic functions of PON1. nih.gov In vitro studies using purified human serum PON1 have demonstrated that increasing concentrations of L-homocysteine thiolactone lead to a decrease in both the paraoxonase and arylesterase activities of the enzyme. nih.gov This suggests that the highly reactive thiolactone may alter the protein structure of PON1, impairing its function. nih.gov

The table below summarizes findings from an in vitro study on the inhibitory effect of L-homocysteine thiolactone (HCTL) on the enzymatic activities of purified human serum PON1. nih.gov

HCTL ConcentrationParaoxonase Activity ReductionArylesterase Activity ReductionStatistical Significance (P-value)
10 µMNot SignificantNot Significant> 0.05
50 µM43.16%42.22%< 0.05
100 µM68.65%59.12%< 0.05

This table presents data on the percentage decrease in PON1's paraoxonase and arylesterase activities in the presence of different concentrations of L-homocysteine thiolactone compared to a control group. Data sourced from reference nih.gov.

Impact on Other Metabolic Enzymes (e.g., CBS, MTHFR)

The metabolism of homocysteine is intrinsically linked to the function of several key enzymes, including cystathionine β-synthase (CBS) and methylenetetrahydrofolate reductase (MTHFR). mdpi.comencyclopedia.pub Mutations in the genes for these enzymes can lead to hyperhomocysteinemia, a condition of elevated homocysteine in the plasma. mdpi.comencyclopedia.pub This, in turn, results in increased production of L-homocysteine thiolactone due to the error-editing activity of MetRS. mdpi.com

Consequently, genetic deficiencies in CBS and MTHFR are associated with significantly higher levels of L-homocysteine thiolactone and subsequent N-homocysteinylated proteins in the blood. mdpi.com Studies have quantified the plasma concentrations of the thiolactone in individuals with these genetic defects. Patients with mutations in the MTHFR or CBS genes show markedly elevated levels of homocysteine thiolactone compared to control subjects. researchgate.net

The following table displays plasma homocysteine thiolactone concentrations found in human subjects with genetic deficiencies in CBS and MTHFR compared to control groups. researchgate.net

GenotypeNumber of SubjectsMean Hcy-thiolactone (nM ± SD)Median Hcy-thiolactone (nM)Hcy-thiolactone Range (nM)
MTHFR +/+ (Control)90.2 ± 0.140.150.1–0.4
MTHFR -/- (Deficient)411.8 ± 8.86.82.9–22.2
CBS -/- (Deficient)1414.4 ± 30.42.80.1–100.8

This table shows the measured plasma concentrations of L-homocysteine thiolactone (Hcy-thiolactone) in individuals with homozygous MTHFR or CBS deficiencies versus controls. Note: Patients were on homocysteine-lowering therapy. Data sourced from reference researchgate.net.

These findings demonstrate that the functional status of enzymes like CBS and MTHFR, which are upstream in the homocysteine metabolic pathway, directly impacts the level of L-homocysteine thiolactone produced in the body. mdpi.comresearchgate.net

Therapeutic Strategies and Research Directions

Targeting Homocysteine Metabolism and Clearance

The primary strategy to reduce the formation of L-Homocysteine thiolactone is to lower the concentration of its precursor, homocysteine. This involves enhancing the two major metabolic pathways that clear homocysteine: remethylation and transsulfuration. nih.govnih.gov

The remethylation pathway recycles homocysteine back to methionine. This process is crucial in all tissues and relies on vitamin cofactors. frontiersin.orgresearchgate.net One route uses methionine synthase, which requires folate (vitamin B9) and cobalamin (vitamin B12). nih.govresearchgate.net A second, alternative route, primarily in the liver and kidney, uses betaine-homocysteine methyltransferase (BHMT) and the methyl donor betaine (B1666868), a metabolite of choline. nih.govfrontiersin.orgmdpi.com

The transsulfuration pathway catabolizes homocysteine into cysteine, an important precursor for the antioxidant glutathione. frontiersin.org This pathway is dependent on the enzyme cystathionine (B15957) β-synthase (CBS), which requires pyridoxal (B1214274) 5'-phosphate (the active form of vitamin B6) as a cofactor. nih.govfrontiersin.org

Therapeutic interventions based on these pathways focus on ensuring an adequate supply of these essential vitamin cofactors. nih.gov Supplementation with folic acid, vitamin B12, and vitamin B6 is a common approach to support the enzymatic reactions that metabolize homocysteine. nih.govnih.gov Betaine supplementation is also used, particularly in cases of genetic defects in the folate-dependent pathway, to promote the alternative remethylation route. frontiersin.org

Table 1: Key Enzymes and Cofactors in Homocysteine Metabolism

Enzyme/PathwayFunctionRequired Cofactors/Substrates
Remethylation Pathway
Methionine Synthase (MS)Converts homocysteine to methionine. frontiersin.orgVitamin B12 (Cobalamin), Folate (Vitamin B9) nih.gov
Methylenetetrahydrofolate Reductase (MTHFR)Produces 5-methyltetrahydrofolate for the MS reaction. nih.govfrontiersin.orgRiboflavin (Vitamin B2) researchgate.net
Betaine-Homocysteine Methyltransferase (BHMT)Converts homocysteine to methionine (liver/kidney). frontiersin.orgBetaine nih.gov
Transsulfuration Pathway
Cystathionine β-synthase (CBS)Condenses homocysteine with serine to form cystathionine. frontiersin.orgVitamin B6 (Pyridoxine) nih.gov
Cystathionine γ-lyase (CGL)Cleaves cystathionine to form cysteine. frontiersin.orgVitamin B6 (Pyridoxine) frontiersin.org

Anti-Inflammatory Interventions

Hyperhomocysteinemia is associated with inflammation, a key factor in the development of conditions like atherosclerosis. mdpi.comnih.govnih.govwikipedia.org Homocysteine and its metabolites can induce oxidative stress, which in turn triggers the production of inflammatory factors and promotes endothelial dysfunction. mdpi.comnih.gov This dysfunction is characterized by an increased adhesiveness of the endothelium to mononuclear cells, a critical step in the formation of atherosclerotic plaques. nih.gov

Given this link, anti-inflammatory agents represent a potential therapeutic strategy. Research has indicated that statins, in addition to their lipid-lowering effects, may have novel endothelial protection benefits in the presence of homocysteine by attenuating this induced adhesiveness. nih.gov The overarching strategy is that by controlling the inflammatory response, it may be possible to mitigate the vascular damage associated with high levels of homocysteine and L-Homocysteine thiolactone. nih.gov While some studies have presented conflicting data suggesting homocysteine may have anti-inflammatory properties in specific animal models, the predominant view links it to pro-inflammatory states. nih.gov

Antioxidant Approaches

A significant mechanism of homocysteine-induced cellular damage is the generation of oxidative stress. nih.govlktlabs.com L-Homocysteine thiolactone itself is believed to contribute to this by inducing oxidative stress, which is detrimental to vascular function. lktlabs.com This overproduction of reactive oxygen species (ROS) can lead to lipid peroxidation and damage to endothelial cells. nih.govnih.gov

Therefore, antioxidant therapies are a logical approach. Studies have shown that folate supplementation not only lowers homocysteine but also acts as an effective antioxidant, likely by reducing the production of free radicals that results from high homocysteine levels. nih.gov Other research has explored the use of thiol antioxidants, such as N-acetyl-L-cysteine, which have been shown to counteract the elevation of ROS production and ameliorate hypertensive changes in animal models. nih.gov The goal of this strategy is to bolster the body's antioxidant defenses to neutralize the damaging free radicals produced during hyperhomocysteinemia. nih.gov

Modulation of Protein N-Homocysteinylation

L-Homocysteine thiolactone is a highly reactive molecule that can covalently bind to the ε-amino group of lysine (B10760008) residues in proteins, a post-translational modification known as N-homocysteinylation. nih.govmdpi.complos.org This modification can alter the structure and function of proteins, leading to protein damage, aggregation, and the generation of autoimmune responses, which are considered hallmarks of cardiovascular and neurodegenerative disorders. mdpi.complos.org

A direct therapeutic strategy is to prevent or reverse this modification. The body has natural defense mechanisms against the thiolactone, including enzymes that hydrolyze it back to homocysteine, thereby preventing it from reacting with proteins. mdpi.com These enzymes include paraoxonase 1 (PON1), bleomycin (B88199) hydrolase, and the recently identified human carboxylesterase 1 (hCES1). mdpi.comnih.gov

Research is focused on understanding how to enhance the activity of these protective enzymes. Modulating their function could effectively decrease the levels of circulating L-Homocysteine thiolactone and reduce the burden of N-homocysteinylated proteins. nih.gov

Table 2: Enzymes Involved in L-Homocysteine Thiolactone (HTL) Detoxification

EnzymeFunctionImplication
Paraoxonase 1 (PON1)Hydrolyzes HTL to homocysteine. mdpi.comProtects against HTL-induced neurotoxicity. lktlabs.com
Bleomycin Hydrolase (BLH)Hydrolyzes HTL to homocysteine. mdpi.comProtects against neurotoxicity induced by HTL. mdpi.com
Human Carboxylesterase 1 (hCES1)Demonstrates catalytic activity against HTL. nih.govMay play a protective role against HTL-associated toxicity; genetic variants show lower activity. nih.gov

Genetic and Pharmacological Manipulation of Related Pathways

Genetic factors play a significant role in homocysteine metabolism. Common genetic variants (polymorphisms) in key enzymes, such as MTHFR and CBS, can impair their function and lead to elevated homocysteine levels. nih.govfrontiersin.org For instance, certain MTHFR gene variants are associated with a decreased ability to produce the 5-methyltetrahydrofolate necessary for remethylation. frontiersin.org

This knowledge allows for targeted therapeutic strategies. In individuals with MTHFR deficiency, high-dose betaine supplementation can be used to bypass the impaired folate-dependent remethylation pathway. frontiersin.org For those with CBS deficiency, treatment may involve vitamin B6 administration to maximize any residual enzyme activity. frontiersin.org

Beyond nutritional supplements, research is exploring the direct pharmacological manipulation of these pathways. For example, studies have shown that pharmacological activation of the CBS enzyme is a promising approach to enhance the clearance of homocysteine and simultaneously increase the production of the gasotransmitter hydrogen sulfide (B99878) (H₂S), which has vasoprotective effects. nih.gov Conversely, certain medications, such as the folate antagonist methotrexate, are known to interfere with this metabolism and increase homocysteine levels, highlighting the pathway's sensitivity to pharmacological intervention. nih.gov

Table 3: Genetic Variants and Corresponding Pharmacological Strategies

Gene VariantMetabolic ImpactTherapeutic Approach
MTHFR (e.g., 677C>T)Reduced MTHFR enzyme activity, impairing folate-dependent remethylation. nih.govfrontiersin.orgHigh-dose betaine to promote the alternative remethylation pathway; folic acid and vitamin B12 to support residual MTHFR activity. frontiersin.org
CBS DeficiencyImpaired transsulfuration of homocysteine to cysteine. frontiersin.orgVitamin B6 (pyridoxine) to maximize residual CBS enzyme function; dietary methionine restriction. frontiersin.org

Future Research Perspectives and Clinical Translation

While the association between elevated homocysteine and various diseases is well-documented, many findings stem from observational studies, and the results from randomized clinical trials using vitamin supplementation to lower homocysteine have been mixed. nih.govresearchgate.net This has highlighted the need for more nuanced research.

Future perspectives are moving beyond a one-size-fits-all approach to more personalized strategies. nih.govresearchgate.net This includes:

Clarifying Causality: Conducting robust clinical trials to determine whether homocysteine and its metabolites are causative agents or simply markers of disease. frontiersin.orgnih.gov

Targeting Specific Metabolites: Differentiating the pathological effects of homocysteine from those of L-Homocysteine thiolactone and N-homocysteinylated proteins. Research suggests these molecules may affect distinct cellular pathways. mdpi.com

Enzyme-Targeted Drugs: Developing small-molecule activators for enzymes like CBS could offer a more direct way to control homocysteine metabolism than vitamin supplementation. nih.gov

Genetic Profiling: Using genetic information about variants in enzymes like MTHFR or the newly discovered HTL-hydrolase hCES1 to tailor treatments to an individual's specific metabolic weakness. researchgate.netnih.gov

The clinical translation of this research aims to move from broadly lowering a biomarker to precisely correcting the underlying metabolic or enzymatic defect responsible for the accumulation of toxic metabolites like L-Homocysteine thiolactone.

Q & A

Q. What is the biochemical role of L-Homocysteine thiolactone hydrochloride in protein modification studies?

L-Homocysteine thiolactone hydrochloride (L-HCTL) is a critical tool for studying post-translational modifications (PTMs) of proteins, particularly targeting lysine residues. Its reactive thiolactone group enables covalent bonding with primary amines (e.g., ε-amino groups of lysine), mimicking endogenous homocysteinylation processes linked to cardiovascular and neurodegenerative pathologies. Researchers use L-HCTL to investigate how these modifications alter protein function, stability, and interactions. For example, studies demonstrate that L-HCTL modifies apolipoproteins, impairing their lipid-binding capacity and promoting atherosclerosis . Methodologically, L-HCTL is applied at 20 mg/mL in aqueous solutions (or 100 mg/mL in DMSO) to induce PTMs in vitro, followed by mass spectrometry or immunoblotting to detect homocysteinylated proteins .

Q. How is L-HCTL utilized in tracking cysteine metabolism and deficiencies?

L-HCTL serves as a precursor to cysteine, enabling researchers to trace cysteine biosynthesis and utilization in metabolic pathways. In cell cultures, L-HCTL is administered at 0.25–1 mM concentrations to monitor its conversion to cysteine via enzymatic hydrolysis. This approach helps identify defects in enzymes like cystathionine β-synthase (CBS), which are implicated in hyperhomocysteinemia. For instance, in CBS-deficient models, L-HCTL accumulates, leading to oxidative stress and endoplasmic reticulum dysfunction, measurable via glutathione depletion assays or reactive oxygen species (ROS) probes .

Advanced Research Questions

Q. How do experimental concentrations of L-HCTL lead to conflicting outcomes in apoptosis and necrosis studies?

Conflicting results arise from concentration-dependent effects and cell-type variability. For example:

  • At 0.25 mM , L-HCTL induces ~40% cell death in HUVECs after 24 hours, primarily via apoptosis (Annexin V+/PI− staining) .
  • At 1 mM , necrosis dominates (~80% cell death), linked to membrane rupture and ATP depletion .
  • In EA.hy926 endothelial cells, 12.5–50 µM L-HCTL reduces apoptosis but increases necrosis when tropomyosin-1 is overexpressed, suggesting cytoskeletal stabilization alters stress responses .
    Methodological note : Use flow cytometry with Annexin V/PI dual staining to differentiate apoptosis (early: Annexin V+/PI−; late: Annexin V+/PI+) and necrosis (Annexin V−/PI+). Include controls for ROS scavengers (e.g., mitoTEMPO) to isolate oxidative stress contributions .

Q. What mechanisms underlie L-HCTL's dual role in enhancing cell migration while inducing neurotoxicity?

  • Pro-migratory effects : In tropomyosin-1-overexpressing EA.hy926 cells, 25 µM L-HCTL enhances wound closure by stabilizing F-actin and increasing β-catenin/ZO-1 expression at cell junctions. This is quantified via scratch assays and fluorescence intensity measurements (e.g., 2067.32 vs. 1698.91 AU for F-actin) .
  • Neurotoxicity : At 50 µM , L-HCTL activates GluN2A-containing NMDA receptors in neurons, causing sustained calcium influx, mitochondrial ROS overproduction, and neuronal death. This is validated using antagonists like DL-AP5 and ROS inhibitors .
    Experimental design : Pair migration assays (phase-contrast imaging) with calcium flux measurements (Fluo-4 AM dye) to reconcile context-dependent outcomes.

Q. How can researchers address contradictions in L-HCTL's impact on oxidative stress markers?

Discrepancies stem from model-specific redox buffering capacities :

  • In isolated rat hearts, 5.5–11 mM/kg L-HCTL reduces cardiac contractility and increases lipid peroxidation (malondialdehyde assays), indicating oxidative damage .
  • Conversely, in HUVECs, 1 mM L-HCTL upregulates glutathione peroxidase (GPx) activity, mitigating ROS via compensatory mechanisms .
    Resolution : Use tissue-specific models and compare time-resolved ROS dynamics (e.g., Amplex Red for H₂O₂ quantification). Include knockout models (e.g., Pon1−/− mice) to assess enzymatic detoxification roles .

Data Contradiction Analysis

Q. Why do studies report divergent thresholds for L-HCTL-induced cytotoxicity?

Variability arises from:

  • Cell type : Primary neurons show toxicity at 10 µM due to low antioxidant reserves, while immortalized lines (e.g., EA.hy926) tolerate up to 50 µM .
  • Exposure duration : Acute treatment (3–6 hours) may activate stress-response pathways (e.g., Nrf2), whereas chronic exposure (24+ hours) depletes these defenses .
    Recommendation : Standardize protocols using ISO-certified cell lines and report both IC₅₀ and time-resolved viability curves (e.g., MTT assays at 570/630 nm) .

Methodological Guidelines

  • Dosage conversion : For in vivo studies, adjust doses using body surface area (BSA). For example, a 20 mg/kg mouse dose converts to 10 mg/kg in rats (multiply by mouse Km=3, divide by rat Km=6) .
  • Solubility : Prepare stock solutions in H₂O (20 mg/mL) or DMSO (100 mg/mL) with sonication to prevent aggregation .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., p<0.05 for α-catenin fluorescence intensity changes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 2
DL-Homocysteine thiolactone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.